molecular formula C16H13FN2OS2 B2904892 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 898461-59-1

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2904892
CAS No.: 898461-59-1
M. Wt: 332.41
InChI Key: KKOXXUOBRCFOHQ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H13FN2OS2 and its molecular weight is 332.41. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Analysis

The development of synthetic methodologies for related compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for the manufacture of non-steroidal anti-inflammatory drugs like flurbiprofen. Such methodologies, including cross-coupling reactions, highlight the importance of fluoro and bromo substituents in pharmaceutical manufacturing and might provide insights into the synthesis of compounds with similar functionalities (Qiu et al., 2009).

Environmental Presence and Effects

The review on parabens, including their presence in aquatic environments, underscores the environmental impact of phenolic compounds. Parabens, owing to their biodegradability and ubiquity in surface water and sediments, illustrate the environmental fate of similar phenolic structures. This information could be extrapolated to understand the environmental behavior of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide, especially its persistence and potential transformation products (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles.

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to detail its mode of action. Compounds of similar structure have been identified as activators of the glucagon-like peptide 1 (glp1) receptor . If this compound shares a similar mode of action, it may interact with the GLP1 receptor to stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying.

Biochemical Pathways

Again, without specific target information, it’s difficult to summarize the affected biochemical pathways. If the compound acts as a GLP1 receptor activator, it would affect pathways related to glucose homeostasis, including insulin signaling and glucagon release .

Result of Action

If it acts similarly to other GLP1 receptor activators, it could potentially lower blood glucose levels and be beneficial in the treatment of type 2 diabetes .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-18-14-8-12(4-7-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOXXUOBRCFOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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